1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one
Description
Properties
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-25-16-7-4-14(5-8-16)6-9-18(24)23-10-2-3-17(13-23)26-19-21-11-15(20)12-22-19/h4-5,7-8,11-12,17H,2-3,6,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPFNUUWDFOWKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a chloropyrimidine moiety, a piperidine ring, and a phenyl propanone backbone, making it an interesting subject for pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The chloropyrimidine moiety is known to influence enzyme inhibition, particularly in pathways related to inflammation and cancer cell proliferation.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, potentially reducing inflammation.
- Receptor Modulation : Interaction with certain receptors could lead to altered signaling pathways that affect cell proliferation and survival.
Biological Activities
The compound has been investigated for various biological activities, including:
1. Anticancer Activity
Research indicates that compounds with similar structures show promise in inhibiting cancer cell growth. For instance, studies have demonstrated that derivatives of pyrimidine exhibit significant anticancer properties by targeting specific kinases involved in cell cycle regulation .
2. Anti-inflammatory Properties
The anti-inflammatory potential has been highlighted through studies showing that related compounds can inhibit pro-inflammatory cytokines and enzymes like COX and LOX . This suggests that our compound may also exhibit similar activities.
3. Antimicrobial Effects
Preliminary studies indicate that the compound could possess antimicrobial properties, potentially effective against various bacterial strains . The piperidine component is often associated with antibacterial activity.
Case Studies
Several studies have explored the biological activities of compounds structurally related to this compound.
Study 1: Anticancer Efficacy
A study evaluated a series of pyrimidine derivatives for their anticancer effects on human cancer cell lines. Compounds similar to our target exhibited IC50 values in the low micromolar range against breast and colon cancer cells, indicating strong potential for further development .
Study 2: Anti-inflammatory Activity
In another investigation, researchers synthesized several piperidine derivatives and tested their ability to inhibit inflammatory markers in vitro. The results showed that certain modifications enhanced the anti-inflammatory activity significantly .
Comparative Analysis with Similar Compounds
To better understand the unique properties of our target compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Piperidine + Thiazole | Anticancer (IC50 = 20 µM) |
| Compound B | Piperidine + Furan | Anti-inflammatory (EC50 = 15 µM) |
| Our Compound | Piperidine + Pyrimidine + Methoxyphenyl | Anticancer/Anti-inflammatory (Pending Studies) |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness and functional versatility can be contextualized by comparing it to related derivatives (Table 1).
Key Observations:
Heterocyclic Core Modifications :
- Replacement of the 5-chloropyrimidine with bulkier groups (e.g., pyrimidoindole in ) increases kinase inhibition but may reduce solubility.
- The ether-linked pyrimidine in the target compound balances electronic effects (chlorine’s electron-withdrawing nature) and steric accessibility.
Aryl Group Variations :
- The 4-methoxyphenyl group in the target compound provides moderate hydrophobicity, favoring both solubility and target binding. Analogues with o-tolyl or trimethoxyphenyl groups prioritize lipophilicity, which may enhance blood-brain barrier penetration but reduce specificity .
Biological Activity: Chalcone-like derivatives (e.g., ) exhibit antifungal and antioxidant properties, whereas the target’s piperidine-pyrimidine-propanone scaffold suggests kinase or GPCR targeting, akin to compounds in .
Synthetic Complexity :
- The target compound requires multi-step synthesis (e.g., piperidine functionalization, pyrimidine coupling), whereas simpler propan-1-one derivatives are synthesized via one-step condensations .
Research Findings and Implications
- Kinase Inhibition : Analogues with pyrimidine-heterocyclic cores (e.g., ) show sub-micromolar IC50 values, suggesting the target compound may similarly inhibit kinases like GSK-3β or CDKs.
- Metabolic Stability : The 4-methoxyphenyl group may confer better metabolic stability compared to hydroxylated analogues (e.g., ), which are prone to glucuronidation.
- Toxicity Profile : Piperidine-containing compounds (e.g., ) often exhibit minimal cytotoxicity, a trait likely shared by the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
